molecular formula C4H8N2O3 B013965 N-NITROSO-N-METHYL-3-AMINOPROPIONIC ACID CAS No. 10478-42-9

N-NITROSO-N-METHYL-3-AMINOPROPIONIC ACID

Cat. No.: B013965
CAS No.: 10478-42-9
M. Wt: 132.12 g/mol
InChI Key: JZVIGHIXBBLOEB-UHFFFAOYSA-N
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Description

3-(N-Nitroso-N-methylamino)propionic acid is a chemical compound with the molecular formula C4H8N2O3. It is characterized by the presence of a nitroso group attached to a methylamino group, which is further connected to a propionic acid moiety. This compound is of interest due to its potential biological activity and its role in various chemical reactions.

Preparation Methods

The synthesis of 3-(N-Nitroso-N-methylamino)propionic acid typically involves the nitrosation of N-methylamino propionic acid. This can be achieved by reacting N-methylamino propionic acid with nitrous acid under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso group. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

3-(N-Nitroso-N-methylamino)propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of the nitroso group can yield amines.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(N-Nitroso-N-methylamino)propionic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitroso compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in disease mechanisms.

    Industry: It is used in the production of various chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(N-Nitroso-N-methylamino)propionic acid involves its interaction with cellular components. The nitroso group can interact with proteins and nucleic acids, leading to modifications that affect cellular functions. The compound may also generate reactive oxygen species, contributing to oxidative stress and cellular damage. These interactions can influence various molecular pathways, including those involved in cell signaling and apoptosis.

Comparison with Similar Compounds

3-(N-Nitroso-N-methylamino)propionic acid can be compared with other nitroso compounds such as N-nitrosodimethylamine and N-nitrosodiethylamine. While these compounds share the nitroso functional group, they differ in their alkyl chain lengths and specific biological activities. The unique structure of 3-(N-Nitroso-N-methylamino)propionic acid, with its propionic acid moiety, distinguishes it from other nitroso compounds and contributes to its specific chemical and biological properties.

Similar compounds include:

  • N-nitrosodimethylamine
  • N-nitrosodiethylamine
  • N-nitrosomethylphenylamine

These compounds are studied for their potential carcinogenicity and their roles in various chemical reactions.

Properties

IUPAC Name

3-[methyl(nitroso)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c1-6(5-9)3-2-4(7)8/h2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVIGHIXBBLOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146725
Record name 3-(N-Nitroso-N-methylamino)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10478-42-9
Record name 3-(Methylnitrosoamino)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10478-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(N-Nitroso-N-methylamino)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010478429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(N-Nitroso-N-methylamino)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-NITROSO-N-METHYLAMINO)PROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GDQ24CJD0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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